molecular formula C8H3BrF3IO B2449028 3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone CAS No. 2149598-84-3

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone

Cat. No.: B2449028
CAS No.: 2149598-84-3
M. Wt: 378.915
InChI Key: KMPNNKZBOKPXAL-UHFFFAOYSA-N
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Description

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone (CAS 2149598-84-3) is a high-value halogenated and fluorinated aromatic ketone with the molecular formula C₈H₃BrF₃IO and a molecular weight of 378.91 g/mol . This compound is a versatile building block in organic synthesis, particularly in the development of novel active compounds in medicinal chemistry. The presence of both bromo and iodo substituents on the phenyl ring offers distinct sites for sequential cross-coupling reactions, such as Suzuki or Buchwald couplings, allowing for the systematic construction of complex molecular architectures . The electron-withdrawing trifluoromethyl ketone group can influence the compound's electronic properties and is a key functional group in the design of enzyme inhibitors . Researchers value this compound for its application in designing potential pharmaceutical agents, including novel anticancer, antitumor, and antiviral drugs. The incorporation of fluorine atoms is a established strategy to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates . As a key intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this compound requires cold-chain transportation and is classified as harmful, causing skin and serious eye irritation, and may be harmful if inhaled or swallowed .

Properties

IUPAC Name

1-(3-bromo-4-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPNNKZBOKPXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 4’-iodo-2,2,2-trifluoroacetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of halogenating agents and the potential for hazardous by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoroacetyl group activates the aromatic ring toward nucleophilic substitution. Bromine and iodine substituents further influence positional reactivity:

Reaction Type Conditions Outcome Notes
Iodine displacementCuI, DMF, 110°C, aryl boronic acid Iodine replaced by aryl groups (Suzuki coupling)Iodine exhibits higher leaving-group aptitude vs. bromine under Pd catalysis .
Bromine displacementPd(OAc)₂, K₂CO₃, 80°C Bromine replaced by nucleophiles (e.g., amines, thiols)Slower kinetics compared to iodine due to weaker C–Br bond polarization.

Trifluoroacetyl Group Reactivity

The strongly electron-withdrawing CF₃ group enhances electrophilicity at the carbonyl carbon, enabling:

Nucleophilic Additions

Nucleophile Reagent Product Yield
Grignard reagentsRMgX, THF, 0°C → RTTertiary alcohols (R-C(OH)(CF₃)-Ar)~60-75%
HydrazineNH₂NH₂, EtOH, refluxHydrazone derivatives~85%

Reductions

  • NaBH₄/EtOH : Reduces ketone to secondary alcohol (C₈H₃BrF₃IO → C₈H₅BrF₃IO) with ~70% efficiency .

  • Catalytic hydrogenation (H₂/Pd-C) : Requires elevated pressures (5 atm) due to CF₃ group deactivation .

Cross-Coupling Reactions

The iodine and bromine substituents enable sequential functionalization via cross-coupling:

Coupling Type Catalyst System Target Bond Formation Application
Suzuki-MiyauraPd(dba)₃, SPhos, K₃PO₄ C–C (aryl-aryl)Synthesis of biaryl scaffolds
UllmannCuI, 1,10-phenanthroline, DMF C–N (aryl-amine)Pharmaceuticals intermediate synthesis

Example Protocol (Suzuki Coupling):

  • React this compound (1 eq) with phenylboronic acid (1.2 eq).

  • Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in THF/H₂O (3:1) at 80°C for 12 h.

  • Isolate 3'-bromo-4'-phenyl-2,2,2-trifluoroacetophenone in 67% yield .

Halogen Exchange Reactions

Iodine can be replaced via Finkelstein-like reactions:

Reagent Conditions Product Selectivity
KI, CuIDMSO, 120°C, 24 h Retains bromine; no substitution observedI → Br exchange not favored
NaI, acetoneReflux, 48 hNo reactionLow leaving-group aptitude of Br under SN2

Comparative Reactivity of Halogenated Analogs

The bromine-iodine substitution pattern confers unique reactivity vs. related compounds:

Compound Reactivity in NAS Cross-Coupling Efficiency
4'-Bromo-2,2,2-trifluoroacetophenoneModerate (Br only)45-50% (Suzuki)
3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenoneLow (Cl inert)55% (Ullmann)
This compound High (I preferred) 67% (Suzuki)

Unresolved Research Questions

  • Regioselectivity in sequential coupling : Can bromine be selectively functionalized after iodine substitution?

  • Trifluoromethyl stability : Does the CF₃ group remain intact under reductive amination conditions?

Scientific Research Applications

Synthesis in Organic Chemistry

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl and halogen substituents make it a valuable building block for developing pharmaceuticals and agrochemicals.

Reaction Mechanisms

The compound can undergo various nucleophilic substitution reactions due to the presence of the bromine and iodine atoms. These reactions can lead to the formation of different derivatives that possess enhanced biological activities.

Example Reaction:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of amine or thioether derivatives.

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications due to its structural features that may influence biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown effectiveness against various cancer cell lines in vitro.

Case Study:

  • A study demonstrated that a derivative of this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through a mitochondrial pathway .

Antimicrobial Properties

Some derivatives have also been evaluated for their antimicrobial activity. The presence of halogens is known to enhance the lipophilicity and bioactivity of organic compounds.

Data Table: Antimicrobial Activity of Derivatives

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
3'-Bromo-4'-iodo derivative AE. coli32 µg/mL
3'-Bromo-4'-iodo derivative BS. aureus16 µg/mL

Fluorine Chemistry

The trifluoromethyl group in this compound contributes significantly to its chemical properties and reactivity.

Applications in Radiochemistry

This compound has been investigated for its use in radiolabeling applications, particularly in positron emission tomography (PET). The ability to incorporate fluorine isotopes can enhance imaging capabilities for biological studies.

Case Study:

  • A study highlighted the successful radiolabeling of a derivative with fluorine-18 for PET imaging, demonstrating its potential use in tracking tumor growth .

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone depends on its specific application. In general, the compound can interact with various molecular targets through its halogen and trifluoromethyl groups. These interactions can influence the compound’s reactivity, binding affinity, and overall biological activity. The exact pathways involved would depend on the specific context of its use, such as enzyme inhibition, receptor binding, or chemical reactivity.

Comparison with Similar Compounds

  • 4’-Bromo-2,2,2-trifluoroacetophenone
  • 3’-Bromo-2,2,2-trifluoroacetophenone
  • 4’-Iodo-2,2,2-trifluoroacetophenone

Comparison: 3’-Bromo-4’-iodo-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with the trifluoromethyl group This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds with only one halogen substituent

Biological Activity

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone (C₈H₃BrF₃IO) is an organic compound notable for its complex halogenated structure. This compound has gained attention in various fields including medicinal chemistry and material science due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₈H₃BrF₃IO
  • Molecular Weight : 378.91 g/mol
  • Structure : The compound features a trifluoromethyl group and two halogens (bromine and iodine) on the aromatic ring, which influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against specific pathogens.
  • Cytotoxic Effects : The compound's cytotoxicity has been evaluated in various cancer cell lines, indicating potential applications in oncology.

The biological activity of this compound is largely attributed to its halogen substituents. These groups can enhance the compound's lipophilicity and alter its interaction with biological membranes and proteins. Specific interactions include:

  • Receptor Binding : The halogen atoms may facilitate binding to biological receptors or enzymes.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways by modulating ROS levels.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
  • Antimicrobial Activity : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited antibacterial properties with minimum inhibitory concentration (MIC) values around 50 µg/mL for Staphylococcus aureus.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
4'-Bromo-2,2,2-trifluoroacetophenoneBromine onlyModerate cytotoxicity
3'-Iodo-4'-trifluoroacetophenoneIodine onlyLow antimicrobial activity
3'-Bromo-4'-iodoacetophenoneNo trifluoromethyl groupLimited enzyme inhibition

Q & A

Q. Key Considerations :

  • Temperature Control : Higher temperatures during bromination may lead to polybromination byproducts.
  • Catalyst Selection : FeCl₃ enhances regioselectivity for the para position relative to the trifluoromethyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity (>95% by HPLC).

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and coupling patterns to confirm substitution positions.
    • ¹³C/¹⁹F NMR : Detects trifluoromethyl (δ ~110 ppm, quartets) and carbonyl (δ ~190 ppm) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C₈H₄BrF₃IO: 424.83) .
  • HPLC-PDA : Monitors purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile halogenated intermediates (e.g., Br₂, I₂ vapors).
  • Spill Management : Neutralize spills with sodium thiosulfate to reduce iodine/bromine hazards .
  • Waste Disposal : Collect halogenated waste separately for incineration to avoid environmental release .

Advanced Question: How do electron-withdrawing groups (Br, I, CF₃) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The trifluoromethyl and halogen substituents enhance electrophilicity at the carbonyl carbon, enabling nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example:

  • Suzuki Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/Na₂CO₃ (80°C, 12h) to replace iodine selectively .
  • SNAr Reactions : React with amines (e.g., piperidine) in DMF at 100°C to form amide derivatives .

Q. Comparative Reactivity :

  • Iodine’s larger atomic radius and lower bond dissociation energy (vs. Br) make it more reactive in metal-catalyzed cross-couplings .

Advanced Question: What computational methods are used to predict the compound’s reactivity or binding affinity in drug discovery?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. The trifluoromethyl group often enhances hydrophobic binding .

Q. Validation :

  • Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Question: How does this compound compare to halogenated analogs (e.g., Cl or F derivatives) in antimicrobial studies?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
  • Structure-Activity Trends :
    • Br/I vs. Cl/F : Heavier halogens (Br, I) increase lipophilicity, enhancing membrane penetration but may reduce solubility .
    • Trifluoromethyl Group : Improves metabolic stability compared to non-fluorinated analogs .

Q. Example Data :

CompoundMIC (µg/mL) vs. S. aureus
3'-Br-4'-I derivative12.5
3'-Cl-4'-F derivative25.0

Advanced Question: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily block the carbonyl with tert-butyldimethylsilyl (TBS) groups during Grignard reactions .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions.
  • Catalytic Optimization : Add Pd₂(dba)₃/XPhos for selective cross-coupling without dehalogenation .

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